molecular formula C11H16N2O3S B14836129 N-(4-Cyclopropoxy-2-ethylpyridin-3-YL)methanesulfonamide

N-(4-Cyclopropoxy-2-ethylpyridin-3-YL)methanesulfonamide

Katalognummer: B14836129
Molekulargewicht: 256.32 g/mol
InChI-Schlüssel: AGOIEFBGOYAOIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Cyclopropoxy-2-ethylpyridin-3-YL)methanesulfonamide is an organic compound with the molecular formula C11H16N2O3S and a molecular weight of 256.324 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an ethyl group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of N-(4-Cyclopropoxy-2-ethylpyridin-3-YL)methanesulfonamide typically involves the following steps:

    Ethylation: The addition of the ethyl group to the pyridine ring.

    Sulfonamidation: The attachment of the methanesulfonamide group to the pyridine ring.

These reactions are carried out under specific conditions using various reagents and catalysts. For example, the cyclopropylation step may involve the use of cyclopropyl bromide and a base, while the sulfonamidation step may involve the use of methanesulfonyl chloride and an amine .

Analyse Chemischer Reaktionen

N-(4-Cyclopropoxy-2-ethylpyridin-3-YL)methanesulfonamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N-(4-Cyclopropoxy-2-ethylpyridin-3-YL)methanesulfonamide has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-(4-Cyclopropoxy-2-ethylpyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular pathways and processes, ultimately resulting in the desired biological effect .

Vergleich Mit ähnlichen Verbindungen

N-(4-Cyclopropoxy-2-ethylpyridin-3-YL)methanesulfonamide can be compared with other similar compounds, such as:

    N-cyclopropyl-N-(piperidin-4-yl)methanesulfonamide: This compound has a similar structure but with a piperidine ring instead of a pyridine ring.

    N-(4-cyclopropoxy-3-ethylpyridin-2-yl)methanesulfonamide: This compound has a similar structure but with the ethyl group attached to a different position on the pyridine ring.

The uniqueness of this compound lies in its specific arrangement of functional groups, which gives it distinct chemical and biological properties .

Eigenschaften

Molekularformel

C11H16N2O3S

Molekulargewicht

256.32 g/mol

IUPAC-Name

N-(4-cyclopropyloxy-2-ethylpyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C11H16N2O3S/c1-3-9-11(13-17(2,14)15)10(6-7-12-9)16-8-4-5-8/h6-8,13H,3-5H2,1-2H3

InChI-Schlüssel

AGOIEFBGOYAOIT-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC=CC(=C1NS(=O)(=O)C)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.